molecular formula C12H12N2O3 B11877586 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol CAS No. 62225-50-7

2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol

Cat. No.: B11877586
CAS No.: 62225-50-7
M. Wt: 232.23 g/mol
InChI Key: SDJXEUKSOXRMDU-UHFFFAOYSA-N
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Description

2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C12H11N2O3 It is known for its unique structure, which includes a nitro group attached to a naphthalene ring and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol typically involves the nitration of naphthalene followed by amination and subsequent reaction with ethanolamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Alkyl halides, base catalysts.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso and hydroxylamine derivatives.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of specific pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(naphthalen-2-yl)ethan-1-ol
  • 2-Nitronaphthalene
  • 1-Naphthylamine

Uniqueness

2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol is unique due to the presence of both a nitro group and an aminoethanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

62225-50-7

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(1-nitronaphthalen-2-yl)amino]ethanol

InChI

InChI=1S/C12H12N2O3/c15-8-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14(16)17/h1-6,13,15H,7-8H2

InChI Key

SDJXEUKSOXRMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])NCCO

Origin of Product

United States

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